Erythrabyssin II Erythrabyssin II (6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol is a natural product found in Lespedeza floribunda, Lespedeza cyrtobotrya, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 77263-06-0
VCID: VC21325679
InChI: InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1
SMILES: CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C
Molecular Formula: C25H28O4
Molecular Weight: 392.5 g/mol

Erythrabyssin II

CAS No.: 77263-06-0

Cat. No.: VC21325679

Molecular Formula: C25H28O4

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Erythrabyssin II - 77263-06-0

CAS No. 77263-06-0
Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
IUPAC Name (6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Standard InChI InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1
Standard InChI Key LDKAMVCGTURXMH-CPJSRVTESA-N
Isomeric SMILES CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C
SMILES CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C
Canonical SMILES CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Chemical Structure and Properties

Molecular Structure

Erythrabyssin II possesses a complex molecular structure characteristic of pterocarpans. Its IUPAC name is 4,15-bis(3-methylbut-2-en-1-yl)-8,17-dioxatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,11(16),12,14-hexaene-5,14-diol . The molecular structure features a tetracyclic framework with two hydroxyl groups and two prenyl (3-methylbut-2-en-1-yl) side chains attached to the aromatic rings.

Chemical and Physical Properties

The key chemical and physical properties of Erythrabyssin II are summarized in the following table:

PropertyValueSource
Molecular FormulaC₂₅H₂₈O₄
CAS Number77263-06-0
Average Molecular Weight392.4874 g/mol
Monoisotopic Molecular Weight392.19 g/mol
Physical AppearanceNot specified in sources-
SolubilitySoluble in DMSO (based on availability of DMSO solution)

The chemical structure contains multiple functional groups including hydroxyl groups and prenyl side chains that contribute to its biological activity. The prenylation pattern is particularly significant as it affects the compound's lipophilicity and interaction with biological membranes, potentially enhancing its antimicrobial properties.

Natural Sources and Occurrence

Botanical Sources

Erythrabyssin II has been primarily isolated from plants belonging to the Erythrina genus, particularly Erythrina subumbrans . This compound was identified during phytochemical investigations of the bark of Erythrina subumbrans, alongside other bioactive compounds including erythrina alkaloids and additional pterocarpans .

The Erythrina genus, belonging to the Fabaceae family, has a long history of use in traditional medicine across various cultures. The identification of bioactive compounds such as Erythrabyssin II provides scientific validation for some of these traditional uses, particularly those related to antimicrobial applications.

Presence in Food Sources

Erythrabyssin II has been detected in pulses, although specific quantification data remains unavailable in the current literature . This finding suggests that certain food sources may contain this compound, potentially contributing to the health benefits associated with pulse consumption. The presence of Erythrabyssin II in food sources also suggests its potential role as a biomarker for the consumption of these foods .

Biological Activities

Antibacterial Properties

The most well-documented biological activity of Erythrabyssin II is its potent antibacterial effect, particularly against gram-positive bacteria. Research has demonstrated that Erythrabyssin II is active against several strains of Staphylococcus and Streptococcus with a minimum inhibitory concentration (MIC) range of 0.78-1.56 micrograms/ml . This level of activity is particularly significant when compared to commonly used antibiotics.

Comparative Efficacy Against Antibiotic-Resistant Strains

Notably, studies have shown that Erythrabyssin II demonstrates superior activity against several strains of Streptococcus and Staphylococcus compared to standard antibiotics such as vancomycin and oxacillin . This finding is particularly significant given the increasing prevalence of antibiotic-resistant bacterial strains.

Of particular interest is Erythrabyssin II's activity against Vancomycin-Resistant Staphylococcus aureus (VRSA) strains. Research indicates that it showed the highest level of activity against all VRSA strains tested, which were resistant to both vancomycin and oxacillin . This finding highlights the potential therapeutic value of Erythrabyssin II in addressing infections caused by antibiotic-resistant pathogens.

Enzyme Inhibition Activities

Beyond its direct antibacterial effects, Erythrabyssin II has been shown to inhibit bacterial neuraminidase in a dose-dependent manner with significant inhibition (IC₅₀=0.09-3.25 μM) . Bacterial neuraminidase is an important virulence factor for many pathogenic bacteria, facilitating their colonization and invasion of host tissues. This enzyme inhibition represents an additional mechanism through which Erythrabyssin II may exert its antimicrobial effects.

The following table summarizes the biological activities of Erythrabyssin II:

Biological ActivityDetailsSource
Antibacterial Activity (MIC)0.78-1.56 μg/ml against Staphylococcus and Streptococcus strains
Neuraminidase Inhibition (IC₅₀)0.09-3.25 μM
Activity Against VRSASuperior to vancomycin and oxacillin

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